molecular formula C19H17N3O2 B2862022 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide CAS No. 1448126-65-5

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide

Cat. No.: B2862022
CAS No.: 1448126-65-5
M. Wt: 319.364
InChI Key: QUWHFJUPVALDAN-UHFFFAOYSA-N
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Description

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran core, an imidazo[1,2-a]pyridine moiety, and an ethyl group, making it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. This can be achieved through cyclization reactions involving o-hydroxybenzaldehydes and various amines. The imidazo[1,2-a]pyridine moiety is then introduced through a series of condensation and cyclization reactions[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). Finally, the ethyl group is added via N-alkylation reactions[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing temperature, pressure, and the choice of solvents and catalysts. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: N-alkylation reactions are typically performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes, which could be useful in drug discovery.

Medicine: The compound has been investigated for its medicinal properties, particularly in the context of developing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for further drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives

  • Benzofuran derivatives

  • N-alkylated amides

Uniqueness: N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide stands out due to its unique combination of structural elements. The presence of both the benzofuran and imidazo[1,2-a]pyridine moieties, along with the ethyl group, provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-2-21(13-15-12-20-18-9-5-6-10-22(15)18)19(23)17-11-14-7-3-4-8-16(14)24-17/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHFJUPVALDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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